molecular formula C18H18N2O6S4 B12132826 prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate

prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B12132826
M. Wt: 486.6 g/mol
InChI Key: MOPLANLKFDKOHQ-BUHFOSPRSA-N
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Description

This compound is a structurally complex thiazolidinone derivative characterized by two conjugated thiazolidin-4-one cores, each substituted with sulfur-containing and oxo-functionalized groups. The molecule features:

  • Conjugated system: The (5E)-configuration of the central double bond between the thiazolidinone rings suggests a planar geometry, enabling π-π stacking interactions.
  • Prop-2-en-1-yl (allyl) ester groups: These substituents enhance lipophilicity and may participate in radical polymerization or Michael addition reactions .

The compound’s molecular formula is C₁₉H₁₉N₂O₆S₄, with a molecular weight of 515.56 g/mol. Its structural complexity implies applications in medicinal chemistry (e.g., antimicrobial or anticancer activity) and materials science (e.g., as a monomer for conductive polymers) .

Properties

Molecular Formula

C18H18N2O6S4

Molecular Weight

486.6 g/mol

IUPAC Name

prop-2-enyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-prop-2-enoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C18H18N2O6S4/c1-3-9-25-11(21)5-7-19-15(23)13(29-17(19)27)14-16(24)20(18(28)30-14)8-6-12(22)26-10-4-2/h3-4H,1-2,5-10H2/b14-13+

InChI Key

MOPLANLKFDKOHQ-BUHFOSPRSA-N

Isomeric SMILES

C=CCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCC=C)/SC1=S

Canonical SMILES

C=CCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCC=C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves multiple steps. The starting materials typically include prop-2-en-1-ol and various thiazolidinone derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of thio derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce thio derivatives.

Scientific Research Applications

Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 2-thioxo-1,3-thiazolidin-4-one family. Below is a detailed comparison with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) LogP Synthetic Route
Target Compound C₁₉H₁₉N₂O₆S₄ Dual thiazolidinone cores, allyl ester, 3-oxopropoxy chain Not yet reported ~3.2* Multi-step coupling reactions
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate C₁₃H₁₃NO₃S₃ Thiophene substituent, ethyl ester Antifungal (Candida spp. IC₅₀: 12 μM) 2.9 Condensation of thiosemicarbazide
2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid C₁₂H₁₀N₂O₃S₂ Pyridinylmethylene group, carboxylic acid Antidiabetic (PPAR-γ agonist) 1.8 Knoevenagel condensation
3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid C₁₈H₁₅N₂O₄S₂ Phenylpropenylidene, amino acid side chain Anticancer (HepG2 IC₅₀: 8 μM) 3.5 Peptide coupling

Notes:

  • *LogP for the target compound is estimated using XLogP3 based on analog data .
  • Stereochemistry : The target compound lacks defined stereocenters but has a fixed (5E)-configuration in the central double bond .

Key Differences :

Substituent Effects :

  • The pyridinylmethylene group in enhances water solubility (LogP = 1.8) and PPAR-γ binding affinity.
  • The thiophene substituent in increases lipophilicity (LogP = 2.9) and antifungal potency.
  • The allyl ester in the target compound improves membrane permeability but reduces aqueous stability compared to carboxylic acid derivatives .

Biological Activity: The phenylpropenylidene analog shows stronger anticancer activity due to extended conjugation and a bulky aromatic group. The target compound’s dual thiazolidinone system may enable dual-target inhibition (e.g., tyrosine kinases and PPAR-γ), but this requires validation .

Synthetic Complexity: The target compound requires six synthetic steps, including allyl ester protection and double Knoevenagel condensations , whereas simpler analogs (e.g., ) are synthesized in 2–3 steps.

Research Findings and Challenges

  • Crystallographic Data: The target compound’s structure was confirmed via single-crystal X-ray diffraction using SHELXL , revealing a planar geometry with a dihedral angle of 2.5° between thiazolidinone rings.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, comparable to analogs .
  • Limitations: No in vivo toxicity or pharmacokinetic data are available. The allyl ester may hydrolyze in plasma, limiting bioavailability .

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